molecular formula C21H25N3O3S2 B2918839 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 877653-86-6

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2918839
CAS No.: 877653-86-6
M. Wt: 431.57
InChI Key: IXAKEORFVDVIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide features a thieno[3,2-d]pyrimidinone core substituted with a 3,5-dimethylphenyl group at the 3-position and a thioacetamide moiety linked to a tetrahydrofuran-derived methyl group. This structure is analogous to derivatives synthesized via nucleophilic substitution reactions, as seen in similar compounds like G1-4 (48% yield, C₂₅H₂₁F₃N₄O₄S₃), where a 3,5-dimethoxybenzyl group and a trifluoromethyl-benzothiazole acetamide substituent are present .

Properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-13-8-14(2)10-15(9-13)24-20(26)19-17(5-7-28-19)23-21(24)29-12-18(25)22-11-16-4-3-6-27-16/h8-10,16H,3-7,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAKEORFVDVIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4CCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide , hereafter referred to as Compound X , is a novel thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and therapeutic potential.

Synthesis of Compound X

Compound X is synthesized through a multi-step reaction involving the condensation of thieno[3,2-d]pyrimidine derivatives with various substituents. The synthetic pathway typically involves:

  • Formation of Thieno[3,2-d]pyrimidine core : This step includes the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine structure.
  • Functionalization : The introduction of the 3-(3,5-dimethylphenyl) group and thiol moiety is achieved through electrophilic aromatic substitution reactions.
  • Acetamide formation : The final step involves acylation with tetrahydrofuran derivatives to yield Compound X.

Antibacterial Activity

Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant antibacterial properties. For example:

  • Activity against Gram-positive bacteria : Compound X has shown potent activity against multi-drug resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), with minimum inhibitory concentrations (MICs) reported in the range of 16–32 mg/L .
  • Gram-negative bacteria : While less effective against Gram-negative strains, some derivatives have demonstrated moderate activity .

Antitumor Activity

The structural features of Compound X suggest potential antitumor activity. The thieno[3,2-d]pyrimidine backbone is known for its ability to inhibit key enzymes involved in cancer cell proliferation:

  • Inhibition of EGFR : Similar compounds have been evaluated for their inhibitory effects on Epidermal Growth Factor Receptor (EGFR), with promising results indicating potential for use in targeted cancer therapies .
  • Cell line studies : In vitro studies using various cancer cell lines (e.g., NCI-H1975) have shown that modifications to the compound enhance its cytotoxicity against tumor cells .

The exact mechanism by which Compound X exerts its biological effects remains under investigation. However, several hypotheses have emerged based on related compounds:

  • Enzyme Inhibition : Thieno[3,2-d]pyrimidines are known to inhibit enzymes such as dihydrofolate reductase and other folate-utilizing enzymes critical for bacterial growth .
  • Membrane Disruption : Some studies suggest that these compounds may disrupt bacterial membranes or interfere with cellular processes non-specifically .

Case Studies and Research Findings

A review of various studies highlights the biological activity of similar compounds:

StudyCompoundActivityMIC (mg/L)Notes
Thieno[3,2-d]pyrimidine derivativesAntibacterial16–32Effective against MRSA and VRE
Pyrido[2,3-d]pyrimidinesAntitumor-Inhibits EGFR in cancer cell lines
Novel thieno derivativesEnzyme inhibition-Targets ATR kinase

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:
  • Synthetic Accessibility : Yields vary significantly based on substituents. For example, achieves 80% yield with a dichlorophenyl acetamide, while G1-4 (48% yield) requires more complex purification due to its trifluoromethyl-benzothiazole group .
  • Solubility and Polarity : The THF group in the target compound may confer better aqueous solubility compared to halogenated or trifluoromethylated analogs (e.g., and G1-4 ), though experimental data are lacking. Methoxy groups (e.g., ) also increase polarity but may reduce membrane permeability .

Quantitative Similarity Analysis

Structural similarity can be quantified using metrics like the shape-Tanimoto (ST) coefficient, which evaluates 3D molecular overlap, or the Tanimoto coefficient for 2D fingerprint-based comparisons . While specific similarity scores for the target compound are unavailable, analogs like and 11 likely exhibit moderate ST values (>0.7) due to shared core structures but divergent substituents. Substituent bulkiness (e.g., THF vs. trifluoromethylbenzothiazole) may reduce shape overlap with G1-4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.